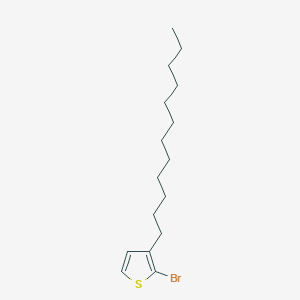

2-Bromo-3-dodecylthiophene

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-bromo-3-dodecylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27BrS/c1-2-3-4-5-6-7-8-9-10-11-12-15-13-14-18-16(15)17/h13-14H,2-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMILVTHOOISGRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC1=C(SC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27BrS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60439776 | |

| Record name | 2-BROMO-3-DODECYLTHIOPHENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60439776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139100-06-4 | |

| Record name | 2-BROMO-3-DODECYLTHIOPHENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60439776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-3-Dodecylthiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Derivatization of 2 Bromo 3 Dodecylthiophene

Synthetic Methodologies for 2-Bromo-3-dodecylthiophene Monomer

The synthesis of this compound predominantly starts from its unbrominated precursor, 3-dodecylthiophene (B10105). The primary challenge lies in achieving regioselective bromination at the desired C2-position of the thiophene (B33073) ring.

Bromination of 3-dodecylthiophene

The most common method for synthesizing this compound is the electrophilic bromination of 3-dodecylthiophene. The presence of the electron-donating dodecyl group at the C3 position activates the thiophene ring, directing the electrophilic substitution primarily to the adjacent C2 and C5 positions.

N-Bromosuccinimide (NBS) is widely employed as the brominating agent for this transformation. acs.org It is favored over elemental bromine (Br₂) because it provides a low, constant concentration of Br₂, which helps to minimize side reactions such as over-bromination or addition to the thiophene ring. masterorganicchemistry.com The reaction involves the electrophilic attack of a bromine cation equivalent, generated from NBS, on the electron-rich thiophene ring. The alkyl group at the 3-position directs the bromination preferentially to the more sterically accessible and electronically favored 2-position. figshare.com

The outcome of the bromination reaction is highly dependent on the specific conditions employed. Optimization of parameters such as solvent, temperature, and molar ratio of reactants is crucial for achieving high yields and regioselectivity.

Commonly used solvents for the NBS bromination of 3-alkylthiophenes include chloroform (B151607) (CHCl₃), acetic acid (HOAc), tetrahydrofuran (B95107) (THF), and N,N-dimethylformamide (DMF). acs.orgmdpi.com A mixture of chloroform and acetic acid is a frequently reported solvent system. acs.org The reaction is often conducted at low temperatures, such as 0 °C, to control the reactivity and prevent unwanted side products. mdpi.comrsc.org The mixture is typically stirred for several hours in the dark to avoid light-induced radical side reactions.

Stoichiometry is critical; using one equivalent of NBS relative to 3-dodecylthiophene is intended to achieve mono-bromination. After the reaction is complete, a typical work-up involves neutralizing any remaining acid, extracting the product into an organic solvent, and drying the organic phase. mdpi.com

| Parameter | Condition | Purpose | Source |

| Brominating Agent | N-Bromosuccinimide (NBS) | Provides a low concentration of electrophilic bromine, enhancing selectivity. | acs.orgmasterorganicchemistry.com |

| Solvent | Chloroform/Acetic Acid, THF, DMF | Dissolves reactants and influences reaction rate and selectivity. | acs.orgmdpi.com |

| Temperature | 0 °C to Room Temperature | Controls reaction rate and minimizes side reactions. | mdpi.comrsc.org |

| Molar Ratio | ~1:1 (NBS:Substrate) | To favor mono-bromination over di-bromination. | acs.orgmdpi.com |

| Atmosphere | Inert (e.g., Argon) | Prevents unwanted side reactions with atmospheric components. | mdpi.com |

Regioselective Synthesis Strategies

Achieving high regioselectivity for the 2-bromo isomer is paramount. The inherent electronic properties of the 3-alkylated thiophene ring strongly favor substitution at the C2 and C5 positions. The C2 position is generally favored over the C5 position due to steric hindrance from the alkyl chain influencing the C5 position less directly. However, to ensure exclusive or near-exclusive formation of this compound, careful control of reaction conditions is necessary.

Alternative strategies can provide access to specific isomers. For instance, Grignard Metathesis Polymerization (GRIM) starts with this compound to produce highly regioregular (>90% head-to-tail) polymers. While this is a polymerization method, its success relies on the defined regiochemistry of the starting monomer. Furthermore, regioselective synthesis can sometimes involve multi-step procedures, such as using blocking groups to direct functionalization to a specific position, which are then removed. For example, a bromo-substituent at the C2-position can be used as a blocking group to allow for regioselective C5-arylation. beilstein-journals.org

Purification Techniques

After synthesis, this compound must be purified to remove unreacted starting materials, the succinimide (B58015) byproduct, and any isomeric or di-brominated impurities. Common purification techniques include:

Column Chromatography: Silica gel chromatography is frequently used to separate the desired product from impurities based on polarity. rsc.orgrsc.org Eluent systems are typically non-polar, such as hexane (B92381) or mixtures of hexane and a slightly more polar solvent like dichloromethane (B109758) or ethyl acetate (B1210297). rsc.orgscirp.org

Distillation: Vacuum distillation can be an effective method for purifying the liquid product, especially on a larger scale. acs.org

Crystallization: In some cases, particularly with similar compounds, crystallization from a suitable solvent like hexane at low temperatures can yield high-purity material.

The purity of the final product is typically verified using techniques such as Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy, and elemental analysis. acs.orgavantorsciences.com

Functionalization Strategies of this compound

The bromine atom at the C2-position of this compound serves as a versatile handle for a wide range of carbon-carbon bond-forming reactions. These functionalization reactions are fundamental to the synthesis of oligomers and polymers for electronic applications. chemimpex.comjcu.edu.au Transition metal-catalyzed cross-coupling reactions are the most prominent methods.

Cross-Coupling Reactions:

Kumada Coupling: This reaction involves the coupling of the thiophene, typically after conversion to a Grignard reagent, with another halide in the presence of a nickel or palladium catalyst. jcu.edu.au It is a powerful method for creating aryl-aryl bonds and is used to synthesize regioregular poly(3-alkylthiophenes). acs.org For example, this compound can be reacted with a Grignard reagent like methylmagnesium bromide to form a thienyl Grignard intermediate, which is then polymerized.

Suzuki Coupling: This involves the reaction of this compound with an organoboron compound (e.g., an arylboronic acid) catalyzed by a palladium complex. jcu.edu.aumdpi.com This method is known for its tolerance of a wide variety of functional groups. nih.gov For instance, 2-bromo-3-octylthiophene (B129903) has been coupled with aryl boronic esters to generate terthiophenes. jcu.edu.au

Stille Coupling: This reaction couples the brominated thiophene with an organostannane reagent, also catalyzed by palladium. jcu.edu.au Stille coupling is a reliable method for forming complex conjugated polymers from brominated monomers.

Direct C-H Arylation: This more recent strategy involves the direct coupling of the C-H bond at the 5-position of 2-bromo-3-hexylthiophene (B1249596) with an aryl halide, catalyzed by palladium. researchgate.net This approach offers a more atom-economical route to di-substituted thiophenes by avoiding the pre-functionalization (e.g., boronation or stannylation) of the coupling partner. beilstein-journals.org

The choice of functionalization strategy depends on the desired final product, the required reaction conditions, and the tolerance of other functional groups present in the molecule.

| Functionalization Method | Coupling Partner | Catalyst System (Typical) | Key Feature | Source(s) |

| Kumada Coupling | Grignard Reagent | Ni(dppp)Cl₂ | Used for synthesizing regioregular polymers. | acs.orgjcu.edu.au |

| Suzuki Coupling | Organoboron Reagent | Pd(PPh₃)₄ / Base | Tolerates a wide range of functional groups. | jcu.edu.aumdpi.comnih.gov |

| Stille Coupling | Organostannane Reagent | Palladium Catalyst | Reliable for complex polymer synthesis. | jcu.edu.au |

| Direct C-H Arylation | Aryl Halide | Palladium Catalyst / Base | More atom-economical, avoids pre-functionalization. | beilstein-journals.orgresearchgate.net |

Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are fundamental for constructing the carbon-carbon bonds necessary for polymer backbones and other complex architectures. this compound readily participates in several of these reactions.

The Suzuki cross-coupling reaction is a versatile method for forming carbon-carbon bonds between organoboron compounds and organic halides, catalyzed by a palladium complex. This reaction has been utilized for the arylation of thiophene derivatives. For instance, the Suzuki coupling of 2,5-dibromo-3-hexylthiophene (B54134) with various arylboronic acids has been shown to produce 2,5-biaryl-3-hexylthiophenes in good yields. nih.gov Optimal conditions for this transformation often involve using a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) and a base such as potassium phosphate (B84403) in a solvent mixture like 1,4-dioxane (B91453) and water. nih.gov The choice of solvent can significantly impact the reaction yield, with solvent systems that enhance the solubility of the arylboronic acid being preferable. nih.gov

Similarly, selective mono-arylation at the 5-position of 2,5-dibromo-3-hexylthiophene can be achieved by carefully controlling the stoichiometry of the arylboronic acid. nih.gov This selective functionalization is crucial for creating well-defined oligomers and polymers. nih.gov The reaction of 2-(2-bromophenyl)-5-methylthiophene with arylboronic acids in the presence of a palladium catalyst also proceeds with high selectivity. rsc.org

Table 1: Examples of Suzuki Cross-Coupling Reactions with Thiophene Derivatives

| Thiophene Substrate | Coupling Partner | Catalyst | Base | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 2,5-dibromo-3-hexylthiophene | Arylboronic acids (2.5 equiv.) | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 2,5-Biaryl-3-hexylthiophenes | Moderate to Good | nih.gov |

| 2,5-dibromo-3-hexylthiophene | Arylboronic acids (1 equiv.) | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 5-Aryl-2-bromo-3-hexylthiophenes | Moderate to Good | nih.gov |

| 2-(2-bromophenyl)-5-methylthiophene | Arylboronic acids | Pd(OAc)₂ | K₂CO₃ | DMA | 1,2-Diheteroaryl-substituted benzenes | Good | rsc.org |

Stille cross-coupling involves the reaction of an organotin compound with an organic halide, catalyzed by palladium. This method is widely used for the synthesis of thiophene-based polymers. For example, the polymerization of 2,5-dibromo-3-dodecylthiophene (B115882) with (E)-1,2-(bistributylstannyl)ethylene has been used to create poly(3-dodecylthienylenevinylene). cmu.edu This reaction can lead to polymers with a high degree of regioregularity, which is essential for optimizing the electronic properties of the material. cmu.edu

The Stille coupling reaction has also been employed to synthesize various oligomers. For instance, 2-bromothiophene (B119243) and its derivatives have been coupled with stannylated thiophenes to produce dimers and longer oligomers. jcu.edu.au The versatility of this reaction allows for the construction of complex, well-defined molecular architectures. jcu.edu.au

Kumada cross-coupling utilizes a Grignard reagent and an organic halide in the presence of a nickel or palladium catalyst to form a new carbon-carbon bond. jcu.edu.au This method is particularly effective for the polymerization of 3-alkylthiophenes, leading to the formation of regioregular poly(3-alkylthiophenes) (P3ATs). nih.gov The Grignard metathesis (GRIM) method, a type of Kumada coupling, involves the reaction of a dihalo-3-alkylthiophene with an alkyl or vinyl Grignard reagent to form a mixture of metalated isomers. nih.gov The subsequent addition of a nickel catalyst, such as Ni(dppp)Cl₂, initiates polymerization, resulting in polymers with high head-to-tail (HT) regioregularity. nih.govacs.org

The polymerization of this compound can be achieved by first converting it to its Grignard reagent, 2-bromo-5-chloromagnesio-3-dodecylthiophene, which then undergoes polymerization. acs.org The choice of the nickel catalyst and its ligands is crucial for controlling the polymerization and achieving a narrow molecular weight distribution. acs.orgresearchgate.net Steric factors also play a significant role; for instance, "unsubstituted" 2-bromo-5-chloromagnesiothiophene can be readily polymerized, while more sterically hindered monomers may require specific initiator systems. acs.org

Table 2: Kumada Catalyst-Transfer Polycondensation of Thiophene Monomers

| Monomer | Catalyst | Polymerization Behavior | Reference |

|---|---|---|---|

| 2-bromo-5-chloromagnesio-3-dodecylthiophene | Ni(dppe)Cl₂ or Ni(dppp)Cl₂ | Chain-growth polymerization | acs.org |

| 2-bromo-5-chloromagnesio-3-hexylthiophene | Ni(dppe)Cl₂ | Chain-growth polymerization | researchgate.net |

| "Reversed" 5-bromo-2-chloromagnesio-3-hexylthiophene | Ph-Ni(dppe)-Br | Initiation proceeds | acs.org |

| "Disubstituted" 2-bromo-5-chloromagnesio-3,4-dihexylthiophene | Various Ni initiators | Does not polymerize | acs.org |

Heck polymerization is another palladium-catalyzed reaction that can be used to synthesize conjugated polymers. However, attempts to prepare completely regioregular poly(3-dodecylthienylenevinylene) (PDDTV) through the Heck polymerization of 2-bromo-3-dodecyl-5-vinylthiophene have resulted in a regioirregular polymer that also contains structural defects. cmu.edu In contrast, Pd-mediated dehydrohalogenative polymerization of 2-bromo-3-hexylthiophene using Herrmann's catalyst has been shown to yield regioregular poly(3-hexylthiophene) (P3HT) with high molecular weight. nih.govtandfonline.com

Introduction of Diverse Functional Groups

The functionalization of the thiophene ring allows for the fine-tuning of the electronic and physical properties of the resulting materials. beilstein-journals.org

The introduction of various functional groups onto the thiophene backbone can significantly alter the properties of the resulting polymers.

Alkyl groups , which are alkanes missing one hydrogen, can be introduced at the 3-position of the thiophene ring to improve the solubility of the resulting polymers. wikipedia.orglibretexts.orglibretexts.org For example, the dodecyl group in this compound enhances its processability. chemimpex.com

Alkoxy groups , when attached to the thiophene ring, act as electron-donating groups. rsc.org This leads to a decrease in the bandgap of the polymer by raising the Highest Occupied Molecular Orbital (HOMO) level, which in turn results in a low oxidation potential and stabilizes the conducting state of the polythiophene. rsc.org However, the synthesis of poly(3-alkoxythiophenes) can sometimes be complicated by side reactions, such as the cleavage of the alkoxy group during polymerization. researchgate.net

Alkylthio groups also influence the properties of polythiophenes. rsc.org Polymers with alkylthio side chains have been shown to exhibit enhanced molecular aggregation and more compact molecular packing due to noncovalent sulfur-sulfur and sulfur-π interactions. ntu.edu.tw This can lead to improved charge transport properties in organic field-effect transistors (OFETs). ntu.edu.tw However, polythiophenes substituted with alkylthio groups can have lower solubility in common organic solvents. rsc.org The synthesis of regioregular poly(3-alkylthiothiophenes) has been achieved through nickel-catalyzed polycondensation. ntu.edu.tw

Ethynyl, Aryl, and Heteroaryl Groups

The introduction of ethynyl, aryl, and heteroaryl substituents at the 2-position of this compound is a common strategy to extend the π-conjugation of the resulting materials. This is typically achieved through palladium-catalyzed cross-coupling reactions.

Ethynylation is most commonly accomplished via the Sonogashira coupling reaction, which involves the coupling of a terminal alkyne with an aryl or vinyl halide. wikipedia.orgorganic-chemistry.orglibretexts.org While specific examples for this compound are not extensively detailed in the literature, the reaction conditions are well-established for similar 2-bromo-3-alkylthiophenes. These reactions typically employ a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orgorganic-chemistry.org A novel gold-catalyzed direct alkynylation of 2-hexylthiophene (B90786) has also been reported, offering an alternative route to such derivatives.

Arylation and Heteroarylation are predominantly carried out using Suzuki and direct C-H arylation reactions. The Suzuki coupling reaction, which pairs an organoboron compound with an organohalide, is a robust method for forming carbon-carbon bonds. For instance, 2,5-dibromo-3-hexylthiophene has been successfully coupled with various arylboronic acids to yield 5-aryl-2-bromo-3-hexylthiophene derivatives in moderate to good yields. acs.org Direct arylation offers a more atom-economical approach by avoiding the pre-functionalization of the arylating agent. This method has been used for the regioselective C5-arylation of 2-bromo-3-substituted thiophenes, where the bromo group acts as a blocking group. researchgate.net

| Reaction Type | Substrate | Reagents and Conditions | Product | Yield (%) |

| Sonogashira Coupling | 2,3-dibromothiophene | Terminal alkyne, Pd(PPh₃)₂Cl₂, Et₃N, CuI, PPh₃, 60 °C | 2-alkynyl-3-bromothiophene | Varies |

| Suzuki Coupling | 2,5-dibromo-3-hexylthiophene | Arylboronic acid, Pd(PPh₃)₄, K₃PO₄, 1,4-dioxane/H₂O, 90 °C, 12 h | 5-aryl-2-bromo-3-hexylthiophene | 65-85 |

| Direct C5-Arylation | 2-bromo-3-methylthiophene | Aryl bromide, Pd(OAc)₂, KOAc, DMA, 150 °C | 2-bromo-5-aryl-3-methylthiophene | 60-64 |

Aniline (B41778) and Other Pendant Groups

The incorporation of aniline and other functional pendant groups onto the 3-dodecyl side chain of this compound can impart new functionalities to the resulting polymers, such as the ability to covalently bond to other materials. A notable example is the synthesis of a copolymer of 3-dodecylthiophene and its aniline-appended derivative. scispace.com The synthesis starts with the appropriate functionalization of the dodecyl chain prior to the introduction of the thiophene ring and subsequent bromination.

The synthetic route to an aniline-functionalized monomer can involve the protection of an amino group on a long-chain alkyl bromide, followed by a Grignard reaction with 3-bromothiophene, and subsequent bromination and iodination of the thiophene ring. The terminal bromide on the alkyl chain can then be converted to an aniline group.

| Starting Material | Key Intermediate | Final Monomer (example) | Application |

| 2-bromo-3-(12-bromododecyl)thiophene | 2-bromo-3-(12-azidododecyl)thiophene | 2-bromo-5-iodo-3-(12-aminododecyl)thiophene | Synthesis of copolymers with pendant aniline groups |

Post-Polymerization Functionalization

Post-polymerization functionalization is a powerful strategy to introduce functional groups onto a pre-synthesized polymer backbone. This approach is particularly useful when the desired functional groups are incompatible with the polymerization conditions. For poly(3-dodecylthiophene) and related polymers, several methods have been developed to modify the polymer after its formation.

One common strategy involves the polymerization of a monomer containing a reactive "handle" that can be later modified. For instance, a poly(3-alkylthiophene) bearing bromohexyl side chains can be synthesized and subsequently functionalized through nucleophilic substitution reactions. researchgate.net This allows for the introduction of a variety of functional groups, such as carboxylic acids, amines, and thiols.

"Click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a highly efficient and versatile method for post-polymerization functionalization. acs.orgacs.org This involves preparing a polymer with either azide (B81097) or alkyne functionalities and then "clicking" on a molecule containing the complementary group. For example, an azide-functionalized poly(3-hexylthiophene) can be readily prepared and then reacted with various alkynes to introduce new functionalities. acs.org

Another approach is the direct modification of the polythiophene backbone. For example, the introduction of carboxylic acid groups onto poly(3-dodecylthiophene-2,5-diyl) (P3DDT) has been achieved through post-polymerization modification, which can influence the material's properties for applications such as MALDI mass spectrometry matrices. scispace.comd-nb.info

| Polymer Precursor | Functionalization Method | Introduced Functional Group | Resulting Polymer |

| Poly[3-(6-bromohexyl)thiophene] | Nucleophilic Substitution | Carboxylate, Amine, Thiol | Polythiophene with functionalized side chains |

| Azide-functionalized Poly(3-hexylthiophene) | Click Chemistry (CuAAC) | Various alkyne-containing molecules | Functionalized Poly(3-hexylthiophene) |

| Poly(3-dodecylthiophene-2,5-diyl) | Post-polymerization oxidation/hydrolysis | Carboxylic acid | Poly(3-dodecylthiophene-co-3-carboxythiophene) |

Polymerization of 2 Bromo 3 Dodecylthiophene to Poly 3 Dodecylthiophene and Copolymers

Polymerization Mechanisms and Control

Grignard Metathesis (GRIM) Polymerization

Grignard Metathesis (GRIM) polymerization is a robust and widely utilized method for synthesizing regioregular poly(3-alkylthiophenes), including poly(3-dodecylthiophene). The process begins with the formation of a Grignard reagent from a dihalogenated monomer, which then undergoes a cross-coupling reaction catalyzed by a transition metal. This technique is particularly noted for its ability to produce polymers with well-defined structures.

The choice of the transition metal catalyst is critical in GRIM polymerization as it dictates the reaction mechanism and the properties of the resulting polymer. Nickel, palladium, and platinum complexes are commonly explored, with nickel catalysts being the most effective for achieving controlled, chain-growth polymerization.

Nickel Catalysts : Nickel complexes, particularly those with phosphine (B1218219) ligands like [1,3-bis(diphenylphosphino)propane]nickel(II) chloride (Ni(dppp)Cl₂), are highly favored. They typically promote a "living" or quasi-living chain-growth polymerization. This mechanism allows the nickel catalyst to act as an initiator and remain associated with the growing polymer chain, which is crucial for controlling the polymer's molecular weight and enabling the synthesis of block copolymers. core.ac.uk

Palladium Catalysts : In contrast, palladium-based catalysts tend to facilitate a step-growth polymerization mechanism. The palladium catalyst is more prone to dissociate from the growing polymer chain, leading to less control over molecular weight and lower regioselectivity (less than 80% head-to-tail couplings). researchgate.netresearchgate.net

Platinum Catalysts : Platinum catalysts have shown very low activity in the GRIM polymerization of 3-alkylthiophenes, typically yielding only low molecular weight oligomers. researchgate.netresearchgate.net

The comparative performance of these catalysts underscores the superiority of nickel for producing high-quality, regioregular poly(3-dodecylthiophene).

A key feature of poly(3-alkylthiophenes) that profoundly influences their electronic and photonic properties is regioregularity, which refers to the specific orientation of the monomer units in the polymer chain. researchgate.net The desired arrangement is a head-to-tail (HT) coupling, which leads to a more planar polymer backbone, facilitating efficient charge transport.

The GRIM method is highly effective at producing poly(3-dodecylthiophene) with a high degree of HT regioselectivity, often exceeding 95%. researchgate.netcmu.eduacs.org This is achieved despite the initial step of the reaction, the Grignard metathesis (magnesium-halogen exchange) on a monomer like 2,5-dibromo-3-dodecylthiophene (B115882), producing a mixture of two regiochemical isomers: 2-bromo-5-magnesio-3-dodecylthiophene (the "good" isomer) and 2-magnesio-5-bromo-3-dodecylthiophene (the "bad" isomer), typically in an 85:15 ratio. researchgate.netcmu.eduacs.org

The high regioselectivity of the final polymer is attributed to the nickel catalyst, such as Ni(dppp)Cl₂, which preferentially reacts with the more reactive and less sterically hindered "good" isomer. cmu.educmu.edu Kinetic and thermodynamic factors during the polymerization favor the consumption of the 2-bromo-5-magnesio isomer, leading to the formation of a highly regioregular polymer chain. researchgate.netcmu.eduacs.org

Table 1: Influence of Catalyst on GRIM Polymerization of 3-Alkylthiophenes

| Catalyst Type | Predominant Mechanism | Regioregularity (% HT) | Molecular Weight Control |

| Nickel (e.g., Ni(dppp)Cl₂) ** | Chain-growth | >95% | High |

| Palladium (e.g., Pd(dppe)Cl₂) | Step-growth | <80% | Low |

| Platinum (e.g., Pt(dppe)Cl₂) ** | Inefficient | N/A | Very Low (Oligomers) |

The quasi-living nature of nickel-catalyzed GRIM polymerization allows for precise control over the molecular weight (Mn) and the polydispersity index (PDI) of the resulting poly(3-dodecylthiophene). core.ac.uk The molecular weight can be effectively predetermined by adjusting the molar ratio of the monomer to the nickel initiator. core.ac.ukcmu.edu A lower monomer-to-initiator ratio results in a lower molecular weight polymer, and vice versa.

This level of control is characteristic of a chain-growth mechanism, where polymer chains are initiated and grow steadily without significant termination or chain-transfer events. This leads to polymers with a narrow molecular weight distribution, as indicated by a low PDI, often in the range of 1.2 to 1.5. core.ac.uk The ability to control these parameters is essential for tailoring the material's properties for specific applications. Furthermore, the living nature of the polymerization enables the synthesis of well-defined block copolymers by the sequential addition of different monomers. core.ac.uk

Direct Arylation Polymerization (DArP)

Direct Arylation Polymerization (DArP) has emerged as a more atom-economical and sustainable alternative to traditional cross-coupling methods like GRIM. This method avoids the need for pre-metalation of the monomer (i.e., forming a Grignard or organozinc reagent), thereby reducing synthetic steps and waste. acs.orgacs.org

DArP of 2-bromo-3-dodecylthiophene proceeds via a palladium-catalyzed dehydrohalogenative polycondensation. In this reaction, the palladium catalyst facilitates a direct coupling between a C-H bond on one thiophene (B33073) ring and a C-Br bond on another, with the elimination of HBr. acs.orgacs.org

Significant progress has been made in developing highly efficient palladium catalyst systems for this process. For instance, the use of Herrmann's catalyst in conjunction with a tris(2-dimethylaminophenyl)phosphine ligand has been shown to be highly effective for the polymerization of 2-bromo-3-alkylthiophenes. acs.orgacs.org This system can produce high molecular weight poly(3-alkylthiophene) (Mn up to 30,600 g/mol ) with high regioregularity (up to 98% HT) and in excellent yields (up to 99%). acs.orgacs.orgresearchgate.net

The reaction conditions, including temperature, substrate concentration, and catalyst loading, significantly influence the outcome of the polymerization. acs.org Optimization of these parameters is crucial for achieving high molecular weights and minimizing defects in the polymer chain.

Table 2: Representative Conditions and Results for DArP of 2-Bromo-3-alkylthiophenes

| Catalyst System | Ligand | Base | Temperature (°C) | Mn ( g/mol ) | PDI | Regioregularity (% HT) |

| Herrmann's Catalyst | Tris(2-dimethylaminophenyl)phosphine | Cs₂CO₃ | 125 | ~30,600 | 1.60 | ~98% |

| Pd(OAc)₂ | Various Phosphines | K₂CO₃ | 70-110 | Variable | >1.5 | ~90-94% |

C-H Functionalization Routes

Direct (hetero)arylation polymerization (DArP) has emerged as a more atom-economical and environmentally friendly alternative to traditional cross-coupling methods for synthesizing poly(3-alkylthiophenes) like P3DDT. This method avoids the need to pre-metalate the monomer, which simplifies the synthesis and reduces toxic byproducts. The polymerization of a 2-halo-3-alkylthiophene proceeds via a palladium-catalyzed C-H activation pathway, directly coupling the C-H bond at the 5-position of one thiophene ring with the C-Br bond of another.

Typical reaction conditions for the DArP of 2-bromo-3-alkylthiophenes involve a palladium catalyst, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), often in combination with a phosphine ligand, a carbonate base (e.g., K₂CO₃ or Cs₂CO₃), and a carboxylic acid additive like pivalic acid or neodecanoic acid. The reaction is commonly carried out in a high-boiling point amide solvent, such as N,N-dimethylacetamide (DMAc).

A key challenge in DArP is controlling the regioselectivity to achieve a high head-to-tail (HT) ratio, as undesired couplings at the β-position (4-position) of the thiophene ring can introduce structural defects. Research has shown that reaction parameters must be carefully tuned to minimize these defects. For instance, lowering the reaction temperature and the catalyst loading, along with using a bulkier carboxylate ligand, has been demonstrated to produce poly(3-hexylthiophene) (a close analog of P3DDT) with high regioregularity (93.5%) and properties that closely match those of polymers produced by traditional methods.

The proposed mechanism often involves a concerted metalation-deprotonation (CMD) pathway, which is facilitated by the carboxylate additive. The development of phosphine-free DArP conditions represents a significant advance, offering a more cost-effective and less metal-contaminating process.

Influence of Electronic and Steric Properties of Substrates

The electronic and steric properties of the monomer, catalyst, and ligands play a critical role in the outcome of polymerization, particularly in controlling regioselectivity.

Steric Effects: In polymerization reactions, steric hindrance can be strategically utilized to guide the coupling process. For 3-substituted thiophenes, the bulky alkyl side chain (like the dodecyl group) creates steric hindrance that favors the formation of head-to-tail linkages over head-to-head linkages. Head-to-head coupling is sterically hindered due to the proximity of the two bulky side chains, which would cause torsion in the polymer backbone and disrupt π-stacking. In Direct Arylation Polymerization (DArP), adding steric bulk has been shown to promote the selectivity of α-couplings (at the 5-position) over undesired β-couplings. Similarly, the choice of phosphine ligands with tunable steric bulk is a key factor in optimizing catalyst performance and selectivity. In externally initiated polymerizations, it has been observed that substituents on the initiator can have a profound steric influence on the polymerization mechanism.

Electronic Effects: The electronic nature of substituents on the thiophene ring influences the reactivity of the C-H bonds. Electron-donating alkyl groups, like the dodecyl chain, activate the thiophene ring, making it more susceptible to electrophilic attack and facilitating polymerization. In DArP, the introduction of directing groups, such as esters, can tune the site selectivity for C-H activation, thereby minimizing defects. The electronic properties of substituents also allow for the adjustment of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the resulting polymer. For instance, attaching electron-withdrawing alkylsulfonyl groups or electron-donating alkylsulfanyl groups can systematically lower or raise these energy levels, respectively.

The interplay between steric and electronic factors is fundamental to achieving high regioselectivity. In Grignard Metathesis (GRIM) polymerization, the high degree of regioregularity is explained by a combination of kinetic and thermodynamic effects arising from the steric and electronic environment of the catalytic reaction.

Organometallic Cross-Coupling Polymerization

Organometallic cross-coupling reactions are the most established and widely used methods for synthesizing high-quality, regioregular poly(3-alkylthiophenes). These methods involve the formation of an organometallic derivative of the thiophene monomer, which then undergoes a transition-metal-catalyzed coupling reaction. Common examples include Kumada, Stille, and Suzuki couplings.

A highly effective method for synthesizing regioregular poly(3-alkylthiophenes) is the Grignard Metathesis (GRIM) polymerization. This is a type of Kumada catalyst-transfer polycondensation. The process typically starts with a 2,5-dihalo-3-alkylthiophene monomer. Treatment with a Grignard reagent, such as isopropylmagnesium chloride, results in a regioselective halogen-metal exchange, forming a thienyl Grignard reagent. The subsequent addition of a nickel catalyst, commonly Ni(dppp)Cl₂ (where dppp (B1165662) is 1,3-bis(diphenylphosphino)propane), initiates a chain-growth polymerization that yields a polymer with a high percentage of head-to-tail couplings.

Recently, the use of organosodium species in cross-coupling polymerization has been explored as an alternative to the more common organomagnesium (Grignard) and organolithium reagents. Organosodium compounds are highly reactive and can be generated through the deprotonation of 2-halo-3-substituted thiophenes using a sodium amide base, such as sodium 2,2,6,6-tetramethylpiperidide (TMPNa).

The process involves the deprotonation of a monomer like 2-chloro-3-hexylthiophene (B1425218) at the 5-position to create a thiophene-sodium species. This organometallic monomer is then subjected to a nickel-catalyzed cross-coupling polymerization. This method has successfully produced poly(3-hexylthiophene) with a molecular weight close to the theoretical value based on the monomer-to-catalyst ratio. This approach represents a new class of cross-coupling reactions and expands the toolkit for polythiophene synthesis, leveraging the high reactivity and unique properties of organosodium reagents.

Autopolymerization

Certain reactive thiophene monomers can undergo autopolymerization, or spontaneous polymerization, without the need for an external catalyst. This phenomenon has been observed in neat liquid 3-alkoxy-2-bromothiophenes at or above room temperature. The reaction is often intense, sometimes spewing brownish gas, which has been identified as hydrogen bromide (HBr).

The mechanism of autopolymerization for 2-bromo-3-methoxythiophene, a related compound, has been studied in detail. It is proposed to be a multi-step process where HBr is formed during the polymerization. This HBr can act as a catalyst for the reaction and also induce a side reaction involving the cleavage of the alkoxy group from the thiophene ring. Electron spin resonance (ESR) measurements have detected carbon radicals, suggesting that radical species are involved and that Br radicals may detach from the monomers or oligomers during the process. The tendency to autopolymerize depends on factors like the proton acidity and the specific nature and arrangement of the substituents on the thiophene ring.

Synthesis of Regioregular Poly(3-dodecylthiophene)

The synthesis of structurally homogeneous, or regioregular, poly(3-dodecylthiophene) (P3DDT) is crucial for achieving optimal electronic and optical properties. The primary goal is to maximize the number of head-to-tail (HT) linkages between the monomer units. The Grignard Metathesis (GRIM) method is a prominent and effective technique for achieving high regioregularity.

In a typical GRIM synthesis for P3DDT, the monomer 2,5-dibromo-3-dodecylthiophene is reacted with an alkyl Grignard reagent like methylmagnesium bromide or isopropylmagnesium chloride in a solvent such as tetrahydrofuran (B95107) (THF). This step selectively forms a magnesium-based organometallic intermediate, primarily 2-bromo-5-bromomagnesio-3-dodecylthiophene. The subsequent addition of a nickel catalyst, such as [1,3-bis(diphenylphosphino)propane]dichloronickel(II) (Ni(dppp)Cl₂), initiates the polymerization. This catalyst-transfer mechanism proceeds in a chain-growth manner, leading to polymers with HT coupling content typically exceeding 95%. The use of 2-bromo-3-dodecyl-5-iodothiophene (B1458495) as a monomer can further enhance the regioselectivity of the initial metalation step and subsequent polymerization.

Impact of Regioregularity on Polymer Properties

The degree of regioregularity has a profound impact on the material properties of poly(3-alkylthiophenes). High head-to-tail (HT) regioregularity allows the polymer chains to adopt a more planar conformation, which facilitates stronger interchain interactions and promotes self-assembly into well-ordered, semicrystalline structures.

Structural and Morphological Properties: Regioregularity is directly linked to crystallinity. Polymers with high HT content (e.g., >95%) are semicrystalline, while regiorandom polymers are largely amorphous. Head-to-head linkages act as "kinks" or defects in the polymer chain, disrupting the planarity and hindering the packing of chains into ordered lamellae. As the percentage of these defects increases (i.e., regioregularity decreases), the crystallinity of the polymer diminishes. This is reflected in the material's melting behavior; with decreasing regioregularity, the melting point of the polymer decreases, and the melting endotherm becomes broader and less defined.

Electronic and Optical Properties: The ordered packing in highly regioregular P3DDT leads to extensive π-electron delocalization along the polymer backbone and between adjacent chains (π-stacking). This has significant consequences for its electronic and optical properties.

Optical Absorption: Highly regioregular P3DDT exhibits a red-shifted absorption spectrum compared to its regiorandom counterpart. This is due to a smaller bandgap resulting from the extended π-conjugation in the planar, aggregated chains. The absorption spectrum of regioregular films often shows a well-defined vibronic structure, which is absent in amorphous, regiorandom samples.

Charge Carrier Mobility: The most critical impact of regioregularity is on charge transport. The ordered, crystalline domains in regioregular P3DDT serve as pathways for efficient charge transport. Consequently, charge carrier mobility in highly regioregular poly(3-alkylthiophenes) can be several orders of magnitude higher than in regiorandom versions. This high mobility is essential for the performance of electronic devices like organic field-effect transistors (OFETs) and organic solar cells.

The table below summarizes the general relationship between regioregularity and the properties of poly(3-alkylthiophenes).

| Property | High Regioregularity (>95% HT) | Low Regioregularity (<90% HT) |

| Chain Conformation | Planar | Twisted |

| Morphology | Semicrystalline, ordered lamellae | Amorphous |

| Melting Point | Higher, sharp transition | Lower, broad transition |

| Optical Absorption | Red-shifted, distinct vibronic peaks | Blue-shifted, featureless |

| Bandgap | Smaller | Larger |

| Charge Mobility | High | Low |

Strategies for Achieving High Regioregularity

The synthesis of poly(3-alkylthiophenes) with well-defined structural and electronic properties is highly dependent on the degree of regioregularity, which refers to the consistency of the repeating unit orientation in the polymer chain. For poly(3-dodecylthiophene), as with other poly(3-alkylthiophene)s (P3ATs), three possible couplings can occur between monomer units: head-to-tail (HT), head-to-head (HH), and tail-to-tail (TT). cmu.edu High regioregularity, characterized by a predominance of HT couplings, allows the polymer to adopt a planar conformation, which leads to enhanced π-conjugation, higher charge carrier mobility, and improved performance in electronic devices. cmu.edunih.gov Steric hindrance from HH couplings forces a twist in the polymer backbone, disrupting conjugation. cmu.edu

Several key strategies have been developed to synthesize highly regioregular poly(3-alkylthiophenes), including Poly(3-dodecylthiophene). The most prominent and effective methods are catalyst-transfer polycondensation techniques, such as the Grignard Metathesis (GRIM) polymerization and Kumada Catalyst-Transfer Polycondensation (KCTP).

Grignard Metathesis (GRIM) Polymerization: The GRIM method is a widely used, simple, and efficient technique for producing highly regioregular P3ATs at room temperature. researchgate.netcmu.edu The process begins with the treatment of a 2,5-dihalo-3-alkylthiophene monomer, such as 2,5-dibromo-3-dodecylthiophene, with an alkyl Grignard reagent (e.g., methylmagnesium bromide or dodecylmagnesium bromide). cmu.edu This results in a magnesium-halogen exchange, forming two primary regiochemical isomers: the more abundant 2-bromo-3-alkyl-5-magnesiohalide-thiophene (thermodynamically favored) and the less abundant 2-magnesiohalide-3-alkyl-5-bromothiophene. cmu.eduacs.org

The subsequent addition of a nickel catalyst, typically Ni(dppp)Cl₂ (where dppp is 1,3-bis(diphenylphosphino)propane), initiates the polymerization. cmu.edursc.org The high degree of regioselectivity arises from the catalyst's preferential reaction with the more sterically accessible and electronically favored 2-bromo-3-alkyl-5-magnesiohalide-thiophene isomer. acs.org This controlled, chain-growth mechanism effectively minimizes HH and TT defects, leading to polymers with HT content often exceeding 95-98%. cmu.eduacs.org To further enhance regioselectivity, modifications such as using 2-bromo-3-dodecyl-5-iodothiophene as a monomer can be employed. The iodine at the 5-position increases the selectivity of the metallation step, leading to an even more controlled polymerization. mdpi.com

Kumada Catalyst-Transfer Polycondensation (KCTP): KCTP is another powerful chain-growth polymerization method that enables the synthesis of conjugated polymers with controlled molecular weights and high regioregularity. rsc.orgrsc.org This technique involves an intramolecular catalyst transfer process. rsc.orgrsc.org The polymerization proceeds through the reaction of a thienyl Grignard monomer with a nickel or palladium catalyst. The controlled nature of KCTP makes it possible to synthesize polymers with predetermined molecular weights and low polydispersity indices. core.ac.ukacs.org The choice of catalyst, such as Ni(IPr)(acac)₂, can significantly influence the polymerization, allowing for the synthesis of very high molecular weight P3ATs in a controlled manner. rsc.orgrsc.org

| Polymerization Method | Key Features | Typical Catalyst | Resulting Regioregularity |

| Grignard Metathesis (GRIM) | Simple, room temperature, efficient. researchgate.netcmu.edu | Ni(dppp)Cl₂ | >95% HT acs.org |

| Kumada Catalyst-Transfer Polycondensation (KCTP) | Chain-growth mechanism, controlled molecular weight. rsc.orgcore.ac.uk | Ni(dppp)Cl₂, Ni(IPr)(acac)₂ | High |

Copolymerization Strategies

Copolymerization extends the functional range of poly(3-dodecylthiophene) by incorporating different monomer units into the polymer chain. This allows for the fine-tuning of electronic, optical, and mechanical properties. The chain-growth nature of catalyst-transfer polycondensations is particularly well-suited for creating well-defined copolymer structures. core.ac.uk

The quasi-"living" character of GRIM and KCTP reactions, where the catalyst remains at the end of the growing polymer chain, is instrumental in the synthesis of block copolymers. core.ac.uk

Block Copolymers: These are synthesized by the sequential addition of different monomers to the reaction mixture. For example, after the polymerization of a first monomer like 2-bromo-3-hexylthiophene (B1249596) is complete, a second monomer such as this compound can be added. The active catalyst at the chain end of the first block then initiates the polymerization of the second monomer, resulting in a diblock copolymer structure (e.g., poly(3-hexylthiophene)-b-poly(3-dodecylthiophene)). core.ac.uk This sequential approach allows for the creation of well-defined, fully conjugated block copolymers.

Random Copolymers: These are formed when two or more different monomers are present in the reaction vessel from the beginning of the polymerization. The monomers are incorporated into the growing polymer chain in a random or statistical fashion, depending on their relative reactivities. For instance, copolymerizing this compound with a monomer functionalized with a bromo-terminated side chain can produce a random copolymer where the functional groups are distributed along the polymer backbone. mdpi.com

| Copolymer Type | Synthesis Strategy | Resulting Structure |

| Block Copolymer | Sequential addition of different monomers. core.ac.uk | Distinct blocks of each monomer type (e.g., AAAA-BBBB). |

| Random Copolymer | Polymerization of a mixture of monomers. mdpi.com | Random distribution of monomer units (e.g., ABABABBA). |

To introduce specific functionalities, this compound can be copolymerized with monomers bearing functional groups. A notable example is the synthesis of a copolymer with aniline-appended side chains, designed for applications such as the functionalization of carbon nanotubes. mdpi.com

In one synthetic route, 2-bromo-3-dodecyl-5-iodothiophene is copolymerized with a similar thiophene monomer that has been modified to include a bromine atom at the end of the dodecyl side chain (2-bromo-3-(12-bromododecyl)-5-iodothiophene). mdpi.com This copolymerization is carried out using the GRIM method, yielding a poly(3-dodecylthiophene) backbone with a certain percentage of side chains terminating in a reactive bromide. mdpi.com

Following polymerization, these bromide-terminated side chains can be chemically modified. For example, they can undergo an etherification reaction with an excess of N-protected 4-aminophenol (B1666318) in the presence of a phase transfer catalyst. mdpi.com Subsequent deprotection yields the final copolymer featuring aniline (B41778) groups appended to the ends of some of the dodecyl side chains. This strategy demonstrates how copolymerization and post-polymerization modification can be combined to create complex, functional materials based on a poly(3-dodecylthiophene) scaffold. mdpi.com

Advanced Characterization Techniques for 2 Bromo 3 Dodecylthiophene and Its Polymers

Spectroscopic Analysis

Spectroscopic methods are indispensable for probing the molecular and electronic structure of 2-bromo-3-dodecylthiophene and its polymers.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of this compound and for determining the regioregularity of its polymers.

For the monomer, this compound, ¹H NMR spectroscopy provides information on the chemical environment of the protons. The aromatic protons on the thiophene (B33073) ring typically appear as distinct signals, while the protons of the dodecyl chain exhibit characteristic multiplets. Similarly, ¹³C NMR spectroscopy allows for the identification of each unique carbon atom in the molecule.

| ¹H NMR | ¹³C NMR | ||

|---|---|---|---|

| Assignment | Chemical Shift (ppm) | Assignment | Chemical Shift (ppm) |

| Thiophene-H (C4) | ~6.80 (d) | Thiophene-C3 | ~143.0 |

| Thiophene-H (C5) | ~7.20 (d) | Thiophene-C4 | ~128.3 |

| Thiophene-CH₂ (α-CH₂) | ~2.57 (t) | Thiophene-C5 | ~125.3 |

| Alkyl-CH₂ | ~1.25-1.60 (m) | Thiophene-C2 | ~120.0 |

| Alkyl-CH₃ | ~0.88 (t) | Dodecyl chain carbons | ~14.1-31.9 |

In the case of poly(3-dodecylthiophene), ¹H NMR is crucial for assessing the degree of regioregularity, which significantly impacts the polymer's electronic properties. The chemical shift of the α-methylene protons of the dodecyl side chain is sensitive to the coupling (Head-to-Tail or Head-to-Head) of the monomer units. A sharp triplet around 2.8 ppm is indicative of a high degree of Head-to-Tail (HT) coupling, which is desirable for enhanced charge carrier mobility. The percentage of HT coupling can be estimated by comparing the integrals of the α-methylene protons in different chemical environments researchgate.net.

| Assignment | Chemical Shift (ppm) | Significance |

|---|---|---|

| Thiophene-H | ~6.98 (s) | Proton on the polymer backbone |

| α-CH₂ (HT-HT) | ~2.81 (t) | Indicates Head-to-Tail coupling |

| β-CH₂ | ~1.71 (m) | Protons on the dodecyl side chain |

| Alkyl-CH₂ | ~1.20-1.48 (m) | Protons on the dodecyl side chain |

| Alkyl-CH₃ | ~0.88 (t) | Terminal methyl group of the side chain |

Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy are used to identify the functional groups and vibrational modes present in this compound and its polymers. For the monomer, the spectrum will show characteristic peaks for C-H stretching and bending of the alkyl chain and the thiophene ring, as well as the C-Br stretching vibration.

For poly(3-dodecylthiophene), FT-IR spectroscopy is particularly useful for confirming the polymerization and observing changes in the conjugation upon doping or processing. The spectrum of P3DDT thin films reveals several characteristic absorption bands.

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |

|---|---|

| ~3054 | Aromatic C-H stretching |

| ~2958, 2925, 2857 | Asymmetric and symmetric C-H stretching of CH₃ and CH₂ groups |

| ~1510 | C=C asymmetric stretching in the thiophene ring |

| ~1465 | C=C symmetric stretching in the thiophene ring |

| ~820 | C-H out-of-plane bending of the thiophene ring |

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions of conjugated systems. For this compound, the UV-Vis spectrum is expected to show absorption bands corresponding to π-π* transitions within the thiophene ring.

In poly(3-dodecylthiophene), UV-Vis spectroscopy is a key technique to study the effects of conjugation length, aggregation, and conformation. In solution, P3DDT typically exhibits a broad absorption peak with a maximum (λmax) around 450 nm, corresponding to the π-π* transition of the conjugated backbone. In the solid state (thin films), this peak often red-shifts and becomes more structured due to increased planarity and intermolecular interactions (aggregation) researchgate.netamazonaws.com. This red-shift is indicative of a longer effective conjugation length. The appearance of a vibronic shoulder at longer wavelengths is a characteristic feature of ordered, aggregated chains.

| State | Typical λmax (nm) | Interpretation |

|---|---|---|

| Solution (e.g., in chloroform) | ~450 | π-π* transition of individual polymer chains |

| Thin Film (solid-state) | ~520-560 | Red-shifted absorption due to increased planarity and aggregation |

UV-Vis spectroscopy can also be employed to monitor the kinetics of polymerization reactions in real-time nih.gov.

Mass spectrometry techniques are vital for determining the molecular weight and confirming the structure of this compound, as well as for analyzing the molecular weight distribution and end-groups of its polymers.

Gas Chromatography-Mass Spectrometry (GC/MS) can be used to analyze the purity of the this compound monomer. The fragmentation pattern in the mass spectrum provides structural information. A characteristic feature is the presence of isotopic peaks for bromine (79Br and 81Br), which have nearly equal natural abundance, resulting in M and M+2 peaks of similar intensity whitman.edu.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the monomer, which can be used to confirm its elemental composition.

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI MS) is a soft ionization technique particularly suited for the analysis of polymers like poly(3-dodecylthiophene) sigmaaldrich.com. It allows for the determination of the absolute molecular weight of individual polymer chains (oligomers) and can provide information about the end-groups of the polymer chains sigmaaldrich.com. For polymers with a narrow polydispersity (PDI < 1.2), MALDI-TOF MS can accurately determine the number-average molecular weight (Mn) and weight-average molecular weight (Mw) cmu.edu. The mass spectrum of a P3DDT sample typically shows a distribution of peaks, where each peak corresponds to a specific oligomer, and the mass difference between adjacent peaks corresponds to the mass of the repeating monomer unit.

| Technique | Analyte | Information Obtained |

|---|---|---|

| GC/MS | This compound | Purity, fragmentation pattern, confirmation of bromine presence. |

| HRMS | This compound | Accurate mass for elemental composition confirmation. |

| MALDI MS | Poly(3-dodecylthiophene) | Absolute molecular weight distribution, end-group analysis, repeat unit mass. |

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), spectroscopy is a technique used to study materials with unpaired electrons akasharya.in. In the context of poly(3-dodecylthiophene), ESR is a powerful tool for investigating charge carriers, such as polarons, which are formed upon doping or photoexcitation. Polarons are radical ions with a spin of 1/2 and are paramagnetic, making them ESR active.

The ESR spectrum can provide information about the g-factor, which is a characteristic of the local electronic environment of the unpaired electron. Analysis of the ESR signal intensity can be used to determine the concentration of spins (polarons). The linewidth of the ESR signal is related to the spin-spin and spin-lattice relaxation times, providing insights into the dynamics and interactions of the charge carriers within the polymer matrix. Studies on doped poly(thiophene) have shown that at high doping concentrations, a temperature-independent Pauli spin susceptibility can be observed, which is indicative of a metallic density of states whitman.edu.

Molecular Weight Determination

The molecular weight and molecular weight distribution of poly(3-dodecylthiophene) are critical parameters that significantly influence its physical and electronic properties, such as solubility, processability, and charge carrier mobility.

Gel Permeation Chromatography (GPC) , also known as Size Exclusion Chromatography (SEC), is the most common technique for determining the molecular weight averages (Mn, Mw) and the polydispersity index (PDI = Mw/Mn) of polymers waters.com. The separation is based on the hydrodynamic volume of the polymer chains in solution. However, it is important to note that when using conventional GPC calibrated with polystyrene standards, the determined molecular weights for semi-rigid polymers like P3DDT can be overestimated due to differences in the polymer-solvent interactions and chain stiffness compared to the flexible polystyrene standards nsf.gov.

MALDI-TOF Mass Spectrometry , as discussed in the previous section, can provide absolute molecular weight values for polymers with low polydispersity cmu.edu. By analyzing the distribution of oligomer peaks, Mn and Mw can be calculated directly. This technique is often used to complement and validate GPC data.

| Technique | Parameters Determined | Key Considerations |

|---|---|---|

| Gel Permeation Chromatography (GPC/SEC) | Mn, Mw, PDI | Relative molecular weights; values can be overestimated with polystyrene standards. nsf.gov |

| MALDI-TOF Mass Spectrometry | Absolute Mn, Mw, PDI | Most accurate for polymers with low PDI (<1.2); provides end-group information. cmu.edu |

Microstructural Analysis

X-ray Diffraction (XRD) is an indispensable technique for investigating the crystalline structure and molecular packing of semi-crystalline polymers like P3DDT. nist.gov The technique involves directing X-rays onto a material and measuring the scattering pattern. The angles and intensities of the scattered X-rays provide information about the arrangement of atoms and molecules within the material, including the degree of crystallinity and the orientation of crystalline domains. rsc.org

For P3DDT and other poly(3-alkylthiophene)s, XRD is used to characterize the hierarchical ordering that is crucial for electronic properties. These polymers self-assemble into a lamellar structure, where the rigid thiophene backbones are stacked in a π-π arrangement, facilitating charge transport, and the flexible dodecyl side chains create an insulating region between the backbones. nist.govucl.ac.uk The preferred orientation of these crystalline domains relative to a substrate is critical for device performance. tandfonline.com

XRD patterns of P3DDT films typically show a series of (h00) reflections at low angles, which correspond to the lamellar stacking of the polymer chains. The d-spacing calculated from these peaks represents the distance between the polymer backbones, which is determined by the length of the alkyl side chains. nist.gov For P3DDT, this d-spacing is approximately 26.2 Å at room temperature. nist.gov At higher angles, a reflection corresponding to the π-π stacking distance between the thiophene rings is often observed, typically around 3.8 Å, although it can be broad and difficult to resolve. nist.gov

Studies have used XRD to analyze the structural changes in P3DDT films with temperature. As the temperature increases, changes in the diffraction peaks indicate transitions in the polymer's structure, such as a liquid crystal polymer (LCP) phase transition that occurs around 60 °C. nist.gov This transition is associated with the melting of the alkyl side chains, leading to increased disorder. nist.gov The table below summarizes key structural parameters for P3DDT derived from XRD analysis.

| Structural Parameter | Diffraction Peak | Typical Value (P3DDT) | Reference |

|---|---|---|---|

| Lamellar d-spacing | (100) | ~26.2 Å | nist.gov |

| Second-order lamellar spacing | (200) | ~13.1 Å | nist.gov |

| Third-order lamellar spacing | (300) | ~8.7 Å | nist.gov |

This table is interactive. You can sort the data by clicking on the column headers.

Grazing-incidence X-ray diffraction (GIXD) is a surface-sensitive variant of XRD that is particularly useful for thin films, as it can distinguish between "edge-on" and "face-on" orientations of the polymer chains with respect to the substrate. tandfonline.com In an "edge-on" orientation, the thiophene backbones are perpendicular to the substrate, which is generally favorable for charge transport in thin-film transistors. rsc.orgrsc.org

Computational Studies and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a widely used tool for predicting the properties of thiophene-based materials. For derivatives of 2-bromo-3-dodecylthiophene, DFT calculations are typically performed using functionals like B3LYP combined with basis sets such as 6-31G(d,p) or cc-pVQZ to achieve a balance between accuracy and computational cost. These calculations can elucidate various molecular properties, including optimized geometries, vibrational frequencies, and electronic characteristics.

DFT studies on substituted thiophenes have shown that the choice of functional and basis set is crucial for obtaining results that correlate well with experimental data. For instance, in studies of similar brominated thiophene (B33073) derivatives, the B3LYP functional has demonstrated reliability in predicting geometric parameters. The computational approach allows for the examination of molecules in the gas phase or with the inclusion of solvent effects through models like the Conductor-like Polarizable Continuum Model (C-PCM).

Prediction of Molecular Geometry and Electronic Structure

DFT calculations are instrumental in predicting the three-dimensional arrangement of atoms in this compound and understanding its electronic properties. The geometry of the thiophene ring is largely planar, but the presence of the bulky dodecyl group at the 3-position and the bromine atom at the 2-position can introduce slight distortions. Theoretical calculations on similar 3-alkylthiophenes indicate that the alkyl side chain has a significant influence on the molecule's conformation and subsequent polymer packing.

The electronic structure is characterized by the distribution of electron density and the energies of the molecular orbitals. The electronegative bromine atom and the electron-donating dodecyl group influence the electron distribution within the thiophene ring. This, in turn, affects the molecule's reactivity and the electronic properties of the corresponding polymer. DFT calculations can map the molecular electrostatic potential (MEP), which identifies the electron-rich and electron-poor regions of the molecule, providing clues to its intermolecular interactions.

Table 1: Predicted Geometrical Parameters of a Substituted Bromothiophene Derivative from DFT Calculations Data is based on a structurally similar molecule, 2(E)‐1‐(3‐bromothiophene‐2‐yl)‐3‐(furan‐2‐yl)prop‐2‐en‐1‐one, calculated at the B3LYP/6-311+G(d,p) level of theory.

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C=C (thiophene ring) | ~1.37 Å |

| C-C (thiophene ring) | ~1.42 Å | |

| C-S (thiophene ring) | ~1.73 Å | |

| C-Br | ~1.88 Å | |

| Bond Angle | C-S-C (thiophene ring) | ~92° |

| C-C-Br | ~127° |

This interactive table provides representative values to illustrate the typical output of DFT calculations on similar molecules. The exact values for this compound may vary.

Frontier Molecular Orbital Analysis (HOMO, LUMO)

Frontier molecular orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that influences the electronic and optical properties of the molecule and its corresponding polymer.

For this compound, the HOMO is expected to be localized primarily on the electron-rich thiophene ring, while the LUMO will also be distributed over the conjugated system. The presence of the electron-donating dodecyl group is expected to raise the HOMO energy level, while the bromine atom may have a more complex influence on the orbital energies. A smaller HOMO-LUMO gap in the monomer generally leads to a smaller band gap in the resulting polymer, which is desirable for applications in organic electronics. DFT calculations are the primary tool for predicting these orbital energies and visualizing their spatial distribution.

Table 2: Representative Frontier Molecular Orbital Energies from DFT Calculations on Substituted Thiophenes These values are illustrative and based on general findings for similar thiophene derivatives.

| Molecular Orbital | Energy (eV) |

| HOMO | -5.0 to -5.5 |

| LUMO | -1.5 to -2.0 |

| HOMO-LUMO Gap | 3.0 to 4.0 |

This interactive table showcases typical energy ranges for frontier orbitals in substituted thiophenes as determined by DFT calculations.

Modeling of Reaction Mechanisms and Regioselectivity

Computational modeling is crucial for understanding the mechanism of polymerization of this compound, particularly in the context of Grignard Metathesis (GRIM) polymerization, a common method for synthesizing regioregular poly(3-alkylthiophenes). This method involves the reaction of the monomer with a Grignard reagent to form a magnesium-halogen exchanged intermediate, which is then polymerized using a nickel catalyst, such as Ni(dppp)Cl₂.

Theoretical studies on the GRIM polymerization of 2,5-dibromo-3-alkylthiophenes have elucidated the key steps of the reaction, which include oxidative addition, transmetalation, and reductive elimination. These studies have also explained the high regioselectivity of the polymerization, which leads to a high percentage of head-to-tail (HT) linkages in the polymer chain. The regioselectivity arises from a combination of steric and electronic factors. The bulky alkyl group at the 3-position directs the magnesium-halogen exchange to preferentially occur at the 5-position of the thiophene ring. Subsequent steps in the catalytic cycle also favor the HT coupling, leading to a highly ordered polymer structure. Computational models can calculate the energy barriers for different reaction pathways, confirming the favorability of the HT coupling over head-to-head (HH) or tail-to-tail (TT) linkages.

Simulation of Polymer Properties and Self-Assembly

Molecular dynamics (MD) simulations are a powerful tool for investigating the properties and self-assembly of polymers like poly(3-dodecylthiophene) (P3DDT). These simulations model the interactions between atoms and molecules over time, allowing for the prediction of macroscopic properties from the underlying molecular behavior. Coarse-grained (CG) models are often employed for large polymer systems to reduce computational cost while retaining the essential physics of the system.

Simulations of poly(3-alkylthiophenes) (P3ATs), including P3DDT, have provided significant insights into their conformational properties, morphology, and self-assembly behavior. The long dodecyl side chains in P3DDT play a crucial role in its solubility and solid-state packing. MD simulations have shown that P3ATs can self-assemble into ordered structures, such as nanofibers and lamellar stacks, driven by π-π interactions between the thiophene backbones and van der Waals interactions between the alkyl side chains. The degree of order and the specific morphology are influenced by factors such as solvent quality, temperature, and processing conditions. These simulations can predict key structural parameters, such as the π-stacking distance and the lamellar spacing, which are critical for the electronic performance of the material. Furthermore, simulations can be used to study the mechanical properties of P3DDT thin films, providing a molecular-level understanding of their response to deformation.

Applications and Advanced Research Directions

Organic Electronics and Semiconductors

2-Bromo-3-dodecylthiophene is a key building block in the development of organic semiconductors, primarily through its polymerization to P3DDT. Oligothiophenes, derived from intermediates like this compound, are fundamental materials in organic electronics. The resulting polymers, such as P3DDT, are integral to the fabrication of flexible and lightweight electronic devices.

Poly(3-dodecylthiophene), synthesized from this compound, is a conductive polymer that finds application in organic light-emitting diodes. While specific performance data for P3DDT in OLEDs is not extensively detailed in the provided search results, poly(3-alkylthiophene)s, in general, are utilized in these devices. They can function as a hole injection or transport layer, facilitating the efficient movement of charge carriers to the emissive layer, thereby improving device performance. The long alkyl side chain of P3DDT enhances the processability of the polymer, which is advantageous for the fabrication of large-area OLED panels.

Poly(3-dodecylthiophene) is utilized as a donor material in bulk heterojunction (BHJ) organic solar cells. In these devices, P3DDT is blended with an acceptor material, and its performance is characterized by several key parameters. The dodecyl side-chain influences the morphology and ordering of the polymer film, which in turn affects the device efficiency. The solvent used for spin-coating the P3DDT thin film has a strong influence on the ordering of the polymer chains, which is critical for the performance of the photovoltaic device.

A specific example of a P3DDT-based organic solar cell using a fullerene acceptor demonstrates the following performance characteristics:

| Parameter | Value |

| Open-circuit voltage (Voc) | 0.6 V |

| Short-circuit current density (Jsc) | 2.9 mA/cm2 |

| Fill Factor (FF) | 0.38 |

| Power Conversion Efficiency (PCE) | 0.65 % |

Research on poly(3-hexylthiophene) (P3HT), a closely related polymer, has shown that controlling the regioregularity and molar mass is crucial for optimizing the performance of organic solar cells. Similar principles apply to P3DDT, where a high degree of head-to-tail regiospecific conformation is desirable for efficient charge transport.

Poly(3-dodecylthiophene) is a well-studied active semiconductor in organic field-effect transistors (OFETs). The long dodecyl side chains enhance the solubility of the polymer, allowing for solution-based processing techniques like spin-coating to fabricate the semiconductor layer. The charge carrier mobility in P3DDT-based OFETs is a key performance metric.

A study on OFETs fabricated with regioregular P3DDT as the active semiconductor and a poly(4-vinylphenol) gate insulator reported the following characteristics:

| Parameter | Value |

| Hole Mobility | 0.002–0.005 cm2/Vs |

| Threshold Voltage (Vth) | ~0 V |

| Operating Voltage | 15–20 V |

Advanced Materials Science

The utility of this compound extends to the creation of advanced materials with tailored properties for specific applications. The resulting polymer, P3DDT, is a key component in this area.

Poly(3-dodecylthiophene) is a conductive polymer that can be employed in the development of chemical and optical sensors. The principle behind its use in sensors is that the interaction of analyte molecules with the polymer film can induce a measurable change in its electrical or optical properties. For instance, the conductivity of the P3DDT film can be modulated by the presence of certain gases or chemical vapors.

While specific studies on P3DDT-based sensors were not prevalent in the search results, research on analogous poly(3-alkylthiophene)s, such as poly(3-decylthiophene) (P3DT), has demonstrated their potential as active layers in chloroform (B151607) sensors. The response of these sensors is based on the interaction between the analyte and the polymer, which can cause swelling of the polymer chain and alter the charge transport properties. Copolymers based on poly(3-alkylthiophene)s have also been investigated for their gas sensing properties, for example, in the detection of nitrogen dioxide (NO₂).

The synthesis of copolymers using this compound can lead to materials with potential applications in functional coatings and adhesives. For example, a copolymer of dodecylthiophene and an analogue bearing an aniline (B41778) group has been synthesized. While the primary application explored for this copolymer was the functionalization of carbon nanotubes, the ability to introduce functional groups onto the polythiophene backbone opens up possibilities for creating materials with adhesive properties or for use in specialized coatings. The long dodecyl side chains can enhance adhesion to non-polar surfaces. However, specific research detailing the use of poly(3-dodecylthiophene) directly as a primary component in coatings and adhesives is not extensively covered in the provided search results.

Nanotechnology and Nanostructures

The integration of this compound into nanostructured materials is a burgeoning area of research. The resulting polymers and composites exhibit properties that are highly valuable for the development of novel electronic and optical devices.

Fabrication of Nanostructures

The polymerization of this compound is a foundational step in the creation of various nanostructures. The resulting polymer, poly(3-dodecylthiophene) (P3DDT), can self-assemble into well-defined nanoscale morphologies. For instance, star-shaped 18-arm polystyrene-block-poly(3-dodecylthiophene) copolymers, synthesized from precursors derived from this compound, have been shown to form vertically oriented lamellar microdomains upon thermal annealing. This self-assembly is driven by the interplay of the different polymer blocks and can be controlled to produce ordered nanostructures without the need for complex surface modifications.

Polymer/Graphene Composites

While specific studies detailing the synthesis of poly(3-dodecylthiophene)/graphene composites directly from this compound are not extensively documented in the reviewed literature, the preparation of poly(3-alkylthiophene)/graphene composites is a well-established field. Generally, these composites are synthesized through methods like in-situ polymerization, where the monomer is polymerized in the presence of graphene or graphene oxide sheets. For example, poly(3-hexylthiophene)/graphene nanosheet composites have been prepared by the oxidative polymerization of 3-hexylthiophene (B156222) in a graphene dispersion. This suggests a viable pathway for the synthesis of poly(3-dodecylthiophene)/graphene composites where this compound would first be converted to 3-dodecylthiophene (B10105) before polymerization in the presence of graphene. The resulting composites are expected to exhibit enhanced electrical conductivity and thermal stability due to the synergistic interactions between the conjugated polymer and the graphene sheets.

Carbon Nanotube Functionalization

A significant application of this compound is in the functionalization of carbon nanotubes (CNTs). A copolymer of dodecylthiophene and a derivative bearing an aniline group at the end of the dodecyl side chain has been synthesized for the covalent and non-covalent functionalization of single-walled carbon nanotubes (SWNTs). mdpi.com The synthesis of the monomer for this copolymer involves a multi-step process starting from 3-bromothiophene, which is then elaborated to introduce the dodecyl chain and subsequently brominated and iodinated at specific positions on the thiophene (B33073) ring, a process closely related to the chemistry of this compound. mdpi.com

This functional copolymer can disperse a greater amount of SWNTs compared to its hexyl analogues. mdpi.com Spectroscopic studies have shown that in non-covalent hybrids, the polymer forms p-stacked aggregates on the surface of the SWNTs. These non-covalent interactions can be transformed into covalent bonds through diazonium coupling. mdpi.com Raman spectroscopy indicates a more ordered conformation of the polythiophene backbone in the non-covalent hybrids compared to the covalent ones. mdpi.com

| Functionalization Method | Polymer Conformation on SWNTs | Reference |

| Non-covalent | π-stacked aggregates | mdpi.com |

| Covalent (via diazonium coupling) | No longer π-stacked | mdpi.com |